2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide
Description
2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrimidine core. Key structural elements include:
- A 5,6-dimethyl-7-oxo-7,8-dihydro-pyrimidine moiety, which introduces electron-withdrawing and steric effects.
- A thioether linkage (-S-) at position 3, connecting the triazolopyrimidine core to an N-phenylacetamide group. This acetamide substituent may enhance bioavailability or target-specific interactions.
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-10(2)20-14(17-13(9)22)18-19-15(20)23-8-12(21)16-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,21)(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLIWZUDVUYDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its synthesis, structure-activity relationships (SAR), and specific therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.4 g/mol. The structure features a triazolo-pyrimidine core linked via a thioether bond to an acetamide group. This unique configuration is significant for its biological interactions and therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds with a triazolo-pyrimidine scaffold exhibit significant anticancer properties. For instance:
- Inhibitory Activity : A structure–activity relationship (SAR) study demonstrated that modifications on the phenyl ring of similar compounds can enhance their inhibitory effects against Polo-like Kinase 1 (Plk1), a target in cancer therapy. The IC50 values for various derivatives were reported, indicating varying degrees of potency against cancer cell lines .
| Compound | IC50 (µM) |
|---|---|
| Compound A | 0.05 |
| Compound B | 0.10 |
| Compound C | 0.15 |
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown promising anti-inflammatory activity. Research on related pyrimidine derivatives indicated effective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes:
- COX-2 Inhibition : The IC50 values for some derivatives were comparable to the standard anti-inflammatory drug celecoxib, suggesting potential therapeutic applications in inflammatory diseases .
The mechanism through which This compound exerts its effects may involve:
- Cell Cycle Disruption : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The thioether and acetamide groups facilitate interactions with key enzymes involved in cell proliferation and inflammation.
Study 1: Anticancer Efficacy
A study involving the synthesis of various derivatives of triazolo-pyrimidines demonstrated that certain modifications led to enhanced anticancer activity in vitro against HeLa cells. The study utilized MTS assays to assess cell viability and determine IC50 values across different concentrations .
Study 2: Anti-inflammatory Response
In another investigation focusing on anti-inflammatory properties, compounds similar to 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide showed significant suppression of COX-2 activity in RAW264.7 macrophages. The results indicated a dose-dependent response with promising implications for treating inflammatory conditions .
Comparison with Similar Compounds
(a) 5-Amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles
- Core Similarities : Share the triazolopyrimidine scaffold but differ in substituents.
- Key Differences: Functional Groups: Amino (-NH₂) and cyano (-CN) groups at positions 5 and 6 vs. methyl and oxo groups in the target compound. Synthetic Routes: Synthesized via three-component reactions (3-amino-1,2,4-triazole, malononitrile, aryl aldehydes) under NaOH/ethanol with ultrasound, achieving yields >70% .
(b) Flumetsulam (N-(2,6-Difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
- Core Differences : [1,2,4]Triazolo[1,5-a]pyrimidine vs. [1,2,4]triazolo[4,3-a]pyrimidine.
- Functional Groups : Sulfonamide (-SO₂NH-) vs. thioacetamide (-S-CH₂-CONH-).
- Applications: Flumetsulam is a herbicide, highlighting how minor structural changes (e.g., sulfonamide vs. thioether-acetamide) drastically alter bioactivity .
Heterocyclic Systems with Overlapping Motifs
(a) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Differences : Imidazopyridine vs. triazolopyrimidine.
- Physical Properties : Melting point 243–245°C, compared to the target compound’s unmeasured but likely lower melting point due to flexible acetamide chains .
- Spectral Data: IR and NMR profiles differ significantly due to the nitro and cyano groups in this analogue .
(b) Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core Differences : Thiazolopyrimidine vs. triazolopyrimidine.
- Structural Impact : The thiazole ring and ester group (-COOEt) confer distinct electronic properties and crystallinity (density = 1.409 Mg/m³) compared to the target compound’s thioether-acetamide .
Data Tables
Table 2: Physical Properties
Research Findings
Synthetic Flexibility : The target compound’s thioether linkage and acetamide group may offer synthetic advantages over sulfonamide analogues (e.g., reduced toxicity and easier functionalization) .
Bioactivity Potential: Compared to flumetsulam’s herbicidal activity, the acetamide moiety in the target compound could enable interactions with eukaryotic enzymes or receptors, warranting pharmacological studies.
Spectroscopic Differentiation: The absence of strong cyano (CN) or nitro (NO₂) IR/NMR signals distinguishes the target compound from analogues like the imidazopyridine derivative .
Q & A
What are the established synthetic routes for 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide, and what reaction conditions are critical for yield optimization?
Basic
The synthesis typically involves coupling a triazolopyrimidine thiol intermediate with N-phenylacetamide derivatives. A general procedure includes:
- Step 1 : Refluxing 1,2,4-triazole-5-thiol derivatives with maleimides in glacial acetic acid for 2 hours to form the triazolopyrimidine core .
- Step 2 : Thioetherification via nucleophilic substitution using a thioglycolic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography with gradients of ethyl acetate/light petroleum ether or recrystallization from ethanol .
Key factors : Reaction time (24–72 hours), temperature (70–100°C), and stoichiometric ratios (1:1 to 1:4.5) significantly impact yields (55–63%) .
How should researchers characterize this compound to confirm structural integrity and purity?
Basic
A multi-technique approach is recommended:
- NMR spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., δ 2.79 ppm for methyl groups, δ 7.87 ppm for aromatic protons) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 378.359) via ESI-MS .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm crystal packing .
What computational strategies can predict optimal reaction pathways for synthesizing novel derivatives of this compound?
Advanced
Quantum chemical calculations and reaction path searches enable efficient design:
- Reaction modeling : Use density functional theory (DFT) to simulate transition states and intermediates, reducing trial-and-error experimentation .
- Data-driven optimization : Apply machine learning to analyze experimental parameters (e.g., solvent, catalyst) and predict high-yield conditions .
- Example : ICReDD’s workflow integrates computational predictions with experimental validation, shortening development cycles by 30–50% .
How can structural modifications of the triazolopyrimidine core influence bioactivity, and what methodologies guide SAR studies?
Advanced
SAR strategies :
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5/6 positions to enhance metabolic stability .
- Thioether linker optimization : Replace the acetamide group with sulfonamides or carbamates to modulate target binding .
Methodologies : - In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
- Molecular docking : Map interactions with binding pockets (e.g., ATP-binding sites) to prioritize synthetic targets .
How should contradictory data in biological assays (e.g., inconsistent IC₅₀ values) be resolved?
Advanced
Root-cause analysis :
- Purity verification : Re-test compounds via HPLC to rule out impurities .
- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability.
- Target selectivity : Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm specificity .
Case study : Discrepancies in kinase inhibition data were resolved by identifying off-target binding via proteome-wide profiling .
What challenges arise in multi-step synthesis, and how can they be mitigated?
Advanced
Common issues :
- Low intermediate stability : Protect reactive groups (e.g., thiols) with trityl or acetamide moieties during coupling steps .
- Byproduct formation : Optimize stoichiometry (e.g., 1.1–1.5 eq of nucleophile) and employ scavenger resins (e.g., polymer-bound isocyanates) .
Solutions : - Flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., thioetherification) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
What strategies improve solubility and bioavailability for in vivo studies of this compound?
Advanced
Formulation approaches :
- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility.
- Nanoparticulate systems : Encapsulate in PEGylated liposomes or cyclodextrin complexes to increase plasma half-life .
Structural tweaks : - Polar group insertion : Add hydroxyl or amine groups to the phenylacetamide moiety to improve LogP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
